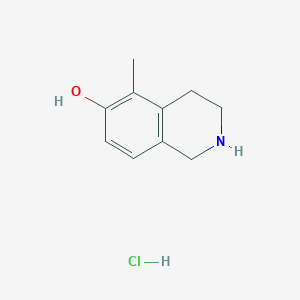
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is a chemical compound . It belongs to the class of organic compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The resulting dihydro isoquinoline is then reduced to THIQs using reducing agents like sodium borohydride, sodium cyanoborohydride, or a catalytic hydrogenation process .Molecular Structure Analysis
The molecular formula of 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is C10H14ClNO. The molecular weight is 199.68 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of THIQ analogs include cyclization, dehydration, and reduction . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent to generate 3,4-dihydro isoquinoline derivatives .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is a compound of interest in medicinal chemistry due to its presence in various natural and non-natural compounds with intriguing biological properties . It’s a part of the tetrahydroisoquinoline (THIQ) family, which has been reported to possess a wide range of pharmacological activities.
Anti-Inflammatory Applications
THIQ derivatives, including our compound of interest, have been explored for their anti-inflammatory properties. This application is significant in the development of new treatments for chronic inflammatory diseases .
Antimicrobial Activity
The compound has shown potential in antimicrobial activity, with research indicating its effectiveness against bacterial, viral, and fungal infections. This makes it a valuable candidate for the development of new antimicrobial agents .
Anti-Cancer Research
There is ongoing research into the anti-cancer properties of THIQ compounds. 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride may contribute to the discovery of novel anti-cancer drugs due to its structural characteristics .
Neurodegenerative Disorders
Isoquinoline alkaloids, including THIQs, are being studied for their potential in treating neurodegenerative disorders. The compound’s ability to modulate neurological pathways could lead to new therapeutic approaches .
Anti-Malarial Studies
THIQ analogs have shown anti-malarial activity, and as such, 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride could play a role in the creation of new anti-malarial medications .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference material for chromatographic analysis, aiding in the identification and quantification of similar compounds .
Chemical Synthesis
Due to its reactive nature and structural versatility, 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride serves as a building block in the synthesis of more complex organic molecules .
Zukünftige Richtungen
The future directions for research on 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . The development of novel THIQ analogs with potent biological activity is of interest in the scientific community .
Eigenschaften
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-9-4-5-11-6-8(9)2-3-10(7)12;/h2-3,11-12H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMANBDPACSNCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

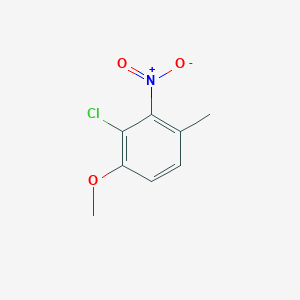
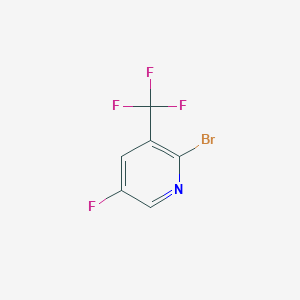
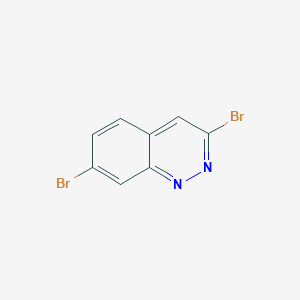
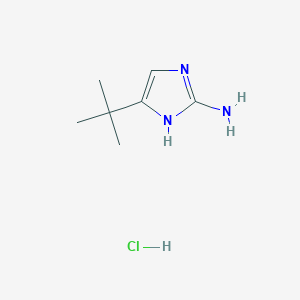
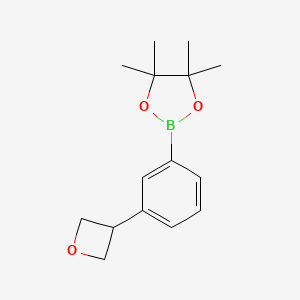
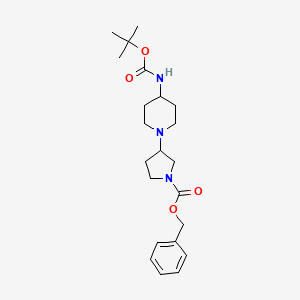
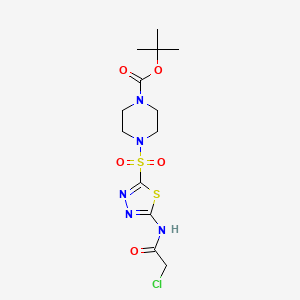
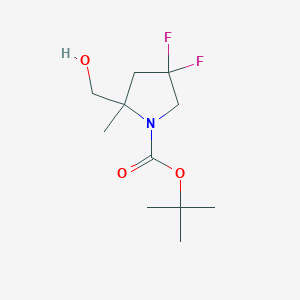
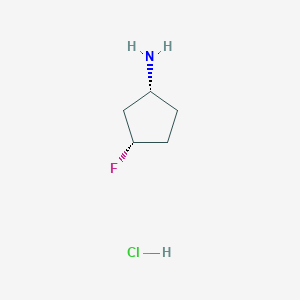
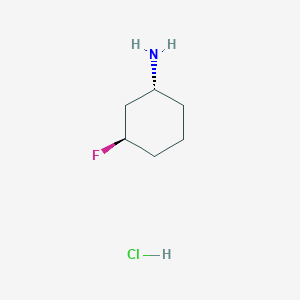
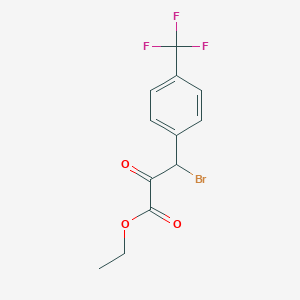
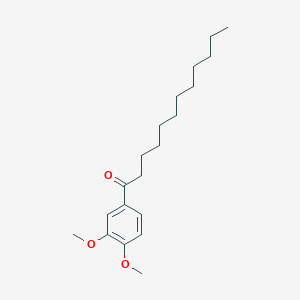
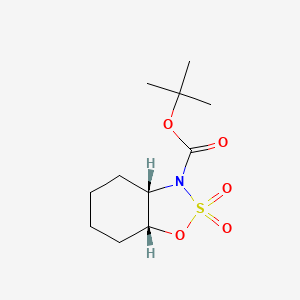
![1-Methyl-5-nitro-1H-benzo[d]imidazole HCl](/img/structure/B6314626.png)